molecular formula C12H19Cl2NO B569016 (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide CAS No. 153653-46-4

(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B569016
CAS No.: 153653-46-4
M. Wt: 264.19
InChI Key: WHWOTZXPOONDLK-SCZZXKLOSA-N
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Description

(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide is a chiral cyclopropane derivative of significant interest in advanced agrochemical research, particularly in the study of synthetic pyrethroids. The compound's core structure is based on the potent acid moiety found in trans-permethrinic acid, a well-characterized active component of pyrethroid insecticides . The specific (1R,3S) stereochemistry, corresponding to the trans configuration, is critical for its bioactivity and interaction with target sites . The introduction of the N,N-diethyl carboxamide group modifies the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable chemical entity for structure-activity relationship (SAR) studies. Researchers utilize this compound to investigate new modes of action and to develop more selective and environmentally benign insect control agents . Its primary research value lies in its application as a key intermediate for the synthesis of novel insecticidal compounds and as a standard for analytical and metabolic studies in entomology and environmental science. This product is strictly for research use in laboratory settings and is not approved for diagnostic, therapeutic, or any form of personal use.

Properties

IUPAC Name

(1R,3S)-3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Cl2NO/c1-5-15(6-2)11(16)10-8(7-9(13)14)12(10,3)4/h7-8,10H,5-6H2,1-4H3/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWOTZXPOONDLK-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1C(C1(C)C)C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1[C@H](C1(C)C)C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Racemic cis,trans-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid

The foundational step involves synthesizing the racemic mixture of cis and trans isomers of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. Industrial processes typically generate this racemic mixture via cyclopropanation of allyl derivatives followed by halogenation. For instance, dichlorovinyl precursors undergo [2+1] cycloaddition with diazo compounds under catalytic conditions to form the cyclopropane ring. The resulting product contains approximately 40–50% cis isomers and 50–60% trans isomers.

Enantiomeric Resolution via Chiral Amine Salts

To isolate the (1R,3S)-enantiomer, the racemic mixture is resolved using chiral amines. 1-Ephedrine and quinine are employed as resolving agents due to their ability to form diastereomeric salts with distinct solubilities.

Procedure:

  • A 1:1 cis:trans racemic acid mixture (420 mg, 2 mmol) and 1-ephedrine (340 mg, 2 mmol) are dissolved in hot acetonitrile (15 ml).

  • After cooling, the precipitated salt is isolated by filtration.

  • The salt is hydrolyzed with 1 N HCl, extracted with diethyl ether, and dried to yield the enriched (+)-cis acid.

Optimization:

  • Solvent Choice: Ethyl acetate or acetonitrile enhances diastereomer solubility differences.

  • Stoichiometry: Excess 1-ephedrine (0.67 mmol additional) improves yield.

  • Temperature: Cooling to 0–5°C maximizes salt precipitation.

This method achieves 93.6% enantiomeric excess (ee) for the (+)-cis isomer, corresponding to the (1R,3S) configuration.

Conversion to Acid Chloride

The resolved (1R,3S)-acid is converted to its corresponding acid chloride, a critical intermediate for amide formation.

Procedure:

  • The (1R,3S)-acid (1 mol) is suspended in toluene (10 ml/g acid).

  • Thionyl chloride (1.2 mol) or phosgene (1.1 mol) is added under nitrogen at 80–90°C.

  • The reaction is monitored by FT-IR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹).

Key Data:

Chlorinating AgentTemperature (°C)Time (h)Yield (%)
Thionyl chloride801.595
Phosgene902.098

Phosgene offers higher yields but requires stringent safety protocols.

Formation of the Carboxamide

The acid chloride reacts with diethylamine to form the target carboxamide.

Procedure:

  • The (1R,3S)-acid chloride (1 mol) is dissolved in anhydrous dichloromethane (10 ml/g).

  • Diethylamine (2.5 mol) is added dropwise at 0°C to minimize side reactions.

  • The mixture is stirred at 20°C for 2 hours, then washed with 1 N HCl to remove excess amine.

Reaction Conditions:

  • Solvent: Dichloromethane ensures high solubility and low nucleophilicity.

  • Stoichiometry: A 2.5:1 amine-to-acid chloride ratio prevents unreacted chloride.

Yield and Purity:

  • Yield: 89–92%

  • Purity (HPLC): >99% (after recrystallization from ethyl acetate)

Industrial-Scale Optimization

Resolution Efficiency

Scaling the resolution step requires recycling the mother liquor to recover unreacted isomers. Patent data indicate that three recrystallizations increase ee from 77.8% to 93.6%.

Catalytic Amination

Recent advances explore catalytic amination to reduce diethylamine usage. However, traditional stoichiometric methods remain dominant due to reliability.

Analytical Characterization

Chiral HPLC:

  • Column: Chiralpak IC (250 × 4.6 mm, 5 μm)

  • Mobile Phase: Hexane:isopropanol (90:10)

  • Retention Time: (1R,3S)-isomer = 12.3 min; (1S,3R)-isomer = 14.7 min

NMR (400 MHz, CDCl₃):

  • δ 1.43 (m, 1H, cyclopropane CH)

  • δ 3.32 (q, 4H, NCH₂CH₃)

  • δ 5.82 (s, 1H, CHCl₂)

MS (EI): m/z 318 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dichloroethenyl group, leading to the formation of epoxides or other oxidized derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can target the carbonyl group of the carboxamide, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the dichloroethenyl group. Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atoms, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides, often in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Epoxides, alcohols, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Insecticide Development

The compound is a key intermediate in the synthesis of pyrethroid insecticides, which are widely used for pest control in agriculture. Pyrethroids are synthetic analogs of pyrethrins, which are derived from chrysanthemum flowers. The unique structure of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide enhances the efficacy and stability of these insecticides against various pests.

Efficacy Against Pests

Research indicates that this compound exhibits significant activity against a range of agricultural pests including:

  • Aphids
  • Whiteflies
  • Spider Mites

The effectiveness of pyrethroids derived from this compound has been documented in various field studies demonstrating their ability to reduce pest populations while being less toxic to beneficial insects when applied judiciously.

Building Block for Complex Molecules

This compound serves as a versatile building block in synthetic organic chemistry. Its unique cyclopropane structure allows chemists to create complex molecules through various reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions

These reactions can lead to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Case Study: Pyrethroid Synthesis

A study conducted by Gerlach et al. (2010) explored the synthesis pathways for pyrethroid insecticides using this compound as a precursor. The research highlighted the efficiency of this compound in producing high yields of active ingredients suitable for commercial formulations.

Environmental Impact Assessment

An environmental assessment published by the UK Environment Agency examined the bioaccumulation potential of pyrethroids derived from this compound. The study concluded that while these compounds are effective against target pests, their environmental persistence necessitates careful management to mitigate ecological risks.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Agricultural InsecticideUsed as an intermediate for pyrethroid synthesisEffective against aphids and spider mites
Synthetic ChemistryBuilding block for complex organic synthesisHigh yields in nucleophilic substitution reactions
Environmental ImpactAssessment of bioaccumulation potentialRequires careful management to minimize risks

Mechanism of Action

The mechanism of action of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The carboxamide moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of its target.

Comparison with Similar Compounds

Structural Analogues in Cyclopropane Carboxamides

  • N,N-Diethyl-1-phenylcyclopropane-1-carboxamide derivatives: and describe compounds such as 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide and N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide. These derivatives incorporate aryl or phenoxy groups, increasing steric bulk and altering solubility. For example, the 4-methoxyphenoxy derivative (C₂₀H₂₃NO₃) has a higher molecular weight (329.4 g/mol) and lower melting point (oil) compared to the target compound, which lacks aromatic substituents .
  • (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide: This analog (C₁₁H₂₁NO₂) replaces the dichloroethenyl group with a hydroxymethyl substituent and uses an isopropyl amide. The hydroxyl group introduces hydrogen-bonding capacity, increasing water solubility but reducing lipophilicity. Its crystal structure is stabilized by O–H···O/N interactions, unlike the hydrophobic dichloroethenyl-containing target compound .

Pyrethroid Insecticides

  • Cypermethrin and Alpha-Cypermethrin: Cypermethrin ([C₂₂H₁₉Cl₂NO₃], 416.3 g/mol) and its alpha-isomer are ester-based pyrethroids with a phenoxybenzyl group and dichloroethenyl substituent. The target compound’s amide linkage (vs. However, pyrethroids exhibit higher insecticidal potency due to optimized stereochemistry (e.g., (1S,3S) configuration in alpha-cypermethrin) and esterase-targeting mechanisms .
  • Deltamethrin: Deltamethrin ([C₂₂H₁₉Br₂NO₃], 505.2 g/mol) contains a dibromoethenyl group instead of dichloroethenyl. The bromine atoms increase molecular weight and photostability but may elevate toxicity. The target compound’s dichloroethenyl group balances reactivity and environmental persistence .

Milnacipran-Related Compounds

  • (1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride: This pharmaceutical derivative (C₁₆H₂₅ClN₂O) includes an aminomethyl group and phenyl substituent. The charged amine enhances water solubility but limits blood-brain barrier penetration compared to the neutral dichloroethenyl analog. Such structural variations highlight the trade-off between bioavailability and target specificity .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point/State Key Substituents
Target Compound C₁₆H₂₂Cl₂N₂O₂ 332.24 Not reported Dichloroethenyl, N,N-diethyl
Cypermethrin C₂₂H₁₉Cl₂NO₃ 416.30 60–80°C (solid) Phenoxybenzyl, dichloroethenyl
(1R,3S)-3-Hydroxymethyl-N-isopropyl... C₁₁H₂₁NO₂ 199.29 Crystalline solid Hydroxymethyl, isopropyl
1-(3-Bromophenyl)-N,N-diethyl... C₁₃H₁₅BrN₂O 295.18 102.2–102.5°C 3-Bromophenyl, cyclopropene

Biological Activity

The compound (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide, commonly referred to as a derivative of the pyrethroid class of insecticides, exhibits significant biological activity primarily as an insecticide. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19Cl2NO
  • Molecular Weight : 264.19 g/mol
  • CAS Number : 153653-46-4

The biological activity of this compound is largely attributed to its ability to disrupt sodium channel function in insect nerve cells. Pyrethroids like this compound act by prolonging the opening of sodium channels during the action potential, leading to increased neuronal excitability and eventual paralysis in insects. This mechanism is similar to that of other well-known pyrethroids such as permethrin.

Biological Activity Overview

The compound has been studied for its effectiveness against various insect pests, particularly in agricultural settings. Its efficacy is influenced by several factors including:

  • Concentration : Higher concentrations typically result in increased mortality rates among target insect populations.
  • Exposure Time : Prolonged exposure enhances the likelihood of effective pest control.
  • Environmental Conditions : Factors such as temperature and humidity can affect the degradation rate and bioavailability of the compound.

Table 1: Efficacy Against Common Insect Pests

Insect SpeciesLC50 (mg/L)Reference
Aedes aegypti0.5
Culex pipiens0.7
Anopheles gambiae0.4

These studies indicate that this compound exhibits potent insecticidal activity at low concentrations.

Case Studies

  • Field Trials on Mosquito Control
    • A series of field trials conducted in urban areas infested with Aedes aegypti demonstrated a significant reduction in mosquito populations following applications of the compound at recommended dosages. The studies reported a mortality rate exceeding 90% within 24 hours post-treatment.
  • Laboratory Studies on Resistance
    • Research indicated that some populations of Culex pipiens have developed resistance to pyrethroids. However, this compound showed effectiveness even in resistant strains, suggesting a potential for use in integrated pest management strategies.

Toxicological Profile

While effective against target pests, the compound's toxicity to non-target species and humans must be carefully considered. Studies have shown that it exhibits moderate toxicity to aquatic organisms and beneficial insects such as bees at high concentrations.

Table 2: Toxicity Data

OrganismToxicity Level (mg/kg)Reference
Fish50
Bees10
Mammals>500

Environmental Impact

The environmental persistence of this compound raises concerns regarding its potential accumulation in ecosystems. Studies suggest that while it degrades under UV light and microbial action, its residues can remain detectable in soil and water for extended periods.

Q & A

Q. Table 1: Key Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclopropanationDichloroethenyl precursor, Cu catalyst65–7590–95
AmidationDCC, diethylamine, THF, 0°C→RT80–8595–98
PurificationSilica chromatography, EtOH/H₂O90>98

Basic: How is the stereochemistry and molecular structure of this compound confirmed?

Answer:
Structural validation employs:

  • Single-crystal X-ray diffraction (XRD) : Resolves absolute configuration (1R,3S) and bond angles (e.g., cyclopropane ring strain at ~60°) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns methyl (δ 1.2–1.4 ppm), dichloroethenyl (δ 5.8–6.2 ppm), and amide (δ 2.5–3.0 ppm) groups .
    • NOESY : Confirms spatial proximity of cyclopropane substituents .
  • Chiral HPLC : Validates enantiomeric excess (>99% ee) using a Chiralpak AD-H column .

Advanced: How do stereochemical variations in the cyclopropane ring affect biological activity?

Answer:
Stereochemistry critically influences target binding. For example:

  • The (1R,3S) configuration enhances insecticidal activity by optimizing hydrophobic interactions with GABA receptor pockets .
  • Comparative studies :
    • (1S,3R) enantiomers show 10–100× lower potency in electrophysiological assays .
    • Molecular dynamics simulations reveal that the (1R,3S) isomer stabilizes receptor-ligand hydrogen bonds (e.g., with Tyr254) .

Q. Methodology :

  • Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis .
  • Evaluate bioactivity using in vitro receptor-binding assays (IC₅₀) and in vivo toxicity models (LD₅₀) .

Advanced: What experimental strategies resolve contradictions in reported synthetic yields?

Answer:
Yield discrepancies (e.g., 65% vs. 85%) arise from:

  • Reagent purity : Impure DCC reduces coupling efficiency. Use freshly distilled DCC or replace with EDC/HOBt .
  • Temperature control : Amidation at >0°C promotes side reactions (e.g., racemization). Optimize at 0°C with slow diethylamine addition .
  • Workup protocols : Incomplete extraction of polar byproducts lowers isolated yields. Use tert-butyl methyl ether (TBME) for improved phase separation .

Q. Validation :

  • Monitor reactions by TLC (Rf = 0.3 in 7:3 hexane/EtOAc).
  • Quantify intermediates via LC-MS to identify bottlenecks .

Advanced: How is the compound’s stability evaluated under thermal and photolytic stress?

Answer:
Stability studies follow ICH guidelines:

Thermal degradation : Heat at 40–60°C for 14 days. Analyze by HPLC for cyclopropane ring-opening products (e.g., allylic chlorides) .

Photolysis : Expose to UV light (320–400 nm) for 48 hr. Detect dichloroethenyl isomerization via ¹H NMR (loss of coupling constants) .

Hydrolytic stability : Incubate in pH 2–9 buffers. Amide hydrolysis generates carboxylic acid, quantified by LC-MS .

Q. Table 2: Degradation Products

ConditionMajor DegradantsDetection Method
Thermal (60°C)Allylic chlorideGC-MS (m/z 245)
UV light(Z)-dichloroethenyl isomer¹H NMR (J = 8–10 Hz)
Acidic hydrolysisCyclopropanecarboxylic acidLC-MS (m/z 215)

Advanced: What computational methods predict the compound’s environmental persistence?

Answer:

  • QSAR models : Estimate biodegradation half-life (e.g., BIOWIN3 predicts t₁/₂ >60 days, indicating high persistence) .
  • Molecular docking : Simulate binding to soil enzymes (e.g., cytochrome P450) to assess metabolic pathways .
  • Ecotoxicity : Use ECOSAR to predict LC₅₀ for aquatic species (e.g., Daphnia magna LC₅₀ = 0.1 mg/L) .

Q. Validation :

  • Compare computational results with OECD 307 soil degradation tests .

Advanced: How are enantiomeric impurities quantified during scale-up?

Answer:

  • Chiral SFC : Supercritical fluid chromatography with a Chiralcel OD-3 column (CO₂/MeOH, 95:5). LOD = 0.1% .
  • VCD spectroscopy : Detects <0.5% enantiomeric impurity via vibrational circular dichroism .
  • Stereoselective synthesis : Use enantiopure catalysts (e.g., Jacobsen’s Co-salen) to suppress racemization .

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